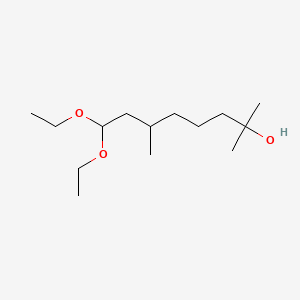

8,8-Diethoxy-2,6-dimethyloctan-2-ol

Descripción

Introduction to 8,8-Diethoxy-2,6-dimethyloctan-2-ol

This compound stands as a notable example of a multifunctional organic compound that combines structural complexity with practical commercial utility. The compound represents a sophisticated molecular architecture that incorporates both alcohol and ether functional groups within a branched aliphatic framework. This unique combination of structural elements contributes to its distinctive physical and chemical properties, making it particularly valuable in applications requiring specific organoleptic characteristics.

The compound's significance extends beyond its immediate commercial applications, serving as an important model compound for understanding the behavior of tertiary alcohols with additional functional groups. Research indicates that the compound exhibits a delicate, green-floral taste with almost no odor, characteristics that have made it particularly valuable in the fragrance and flavoring industries. The molecular structure features a branched octanol backbone with two ethoxy substituents at the terminal carbon position, creating a complex three-dimensional arrangement that influences its interaction with biological receptors.

Chemical databases consistently identify this compound as belonging to the class of tertiary alcohols, characterized by the attachment of the hydroxyl group to a carbon atom that is itself bonded to three other carbon atoms. This structural feature significantly influences the compound's reactivity patterns and stability characteristics compared to primary and secondary alcohols. The presence of additional ether functionalities further modifies its chemical behavior, creating a compound with unique properties that distinguish it from simpler alcohol structures.

Propiedades

IUPAC Name |

8,8-diethoxy-2,6-dimethyloctan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3/c1-6-16-13(17-7-2)11-12(3)9-8-10-14(4,5)15/h12-13,15H,6-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJDKWNFMFCXNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CC(C)CCCC(C)(C)O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864124 | |

| Record name | 2-Octanol, 8,8-diethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless slightly oily liquid; delicate green floral taste | |

| Record name | Hydroxycitronellal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

135.00 °C. @ 3.00 mm Hg | |

| Record name | 8,8-Diethoxy-2,6-dimethyl-2-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in alcohol and oil | |

| Record name | Hydroxycitronellal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.902-0.908 | |

| Record name | Hydroxycitronellal diethyl acetal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/163/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

7779-94-4 | |

| Record name | Hydroxycitronellal diethyl acetal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7779-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxycitronellal diethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007779944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octanol, 8,8-diethoxy-2,6-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Octanol, 8,8-diethoxy-2,6-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,8-diethoxy-2,6-dimethyloctan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.041 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCITRONELLAL DIETHYL ACETAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F82P1A3CIM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 8,8-Diethoxy-2,6-dimethyl-2-octanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034557 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Actividad Biológica

8,8-Diethoxy-2,6-dimethyloctan-2-ol, also known as hydroxycitronellal diethyl acetal, is a tertiary alcohol with the molecular formula C₁₄H₃₀O₃. This compound has garnered attention for its potential biological activity, particularly in the fields of fragrance and flavoring, as well as in pharmaceutical applications.

- Molecular Formula: C₁₄H₃₀O₃

- Molecular Weight: 246.39 g/mol

- Boiling Point: Approximately 290 °C

- Melting Point: 53.89 °C

- Water Solubility: 84.78 mg/L

- Log P (Octanol-Water Partition Coefficient): 3.48

Structure

The chemical structure of this compound includes two ethoxy groups attached to a dimethyl octanol backbone. This structural configuration contributes to its unique properties and biological activity.

Biological Activity

The biological activity of this compound has been explored in various studies, primarily focusing on its safety and potential therapeutic effects.

Toxicological Studies

- Ames Test : In vitro studies indicated that hydroxycitronellal diethyl acetal did not exhibit mutagenic properties when tested up to concentrations of 2000 μg/mL in the Ames test. This suggests a low risk of genetic toxicity under the tested conditions .

- Micronucleus Test : The clastogenic activity was evaluated using human peripheral blood lymphocytes. The compound did not induce binucleated cells with micronuclei at cytotoxic concentrations, indicating a lack of significant genotoxicity .

Pharmacological Potential

Research into the pharmacological properties of this compound suggests several potential applications:

Case Study 1: Fragrance Industry Application

In the fragrance industry, hydroxycitronellal diethyl acetal is utilized for its pleasant scent profile. Its safety profile has been assessed through various toxicological tests to ensure it can be used safely in consumer products.

Case Study 2: Cosmetic Products

The compound has been incorporated into cosmetic formulations due to its emollient properties and low irritation potential. Clinical studies have confirmed its compatibility with skin applications.

Summary of Findings

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₃₀O₃ |

| Molecular Weight | 246.39 g/mol |

| Boiling Point | ~290 °C |

| Melting Point | 53.89 °C |

| Water Solubility | 84.78 mg/L |

| Log P | 3.48 |

| Mutagenicity (Ames Test) | Negative |

| Clastogenicity | Negative |

Aplicaciones Científicas De Investigación

Primary Applications

-

Fragrance Industry

- Perfumery : 8,8-Diethoxy-2,6-dimethyloctan-2-ol is used extensively in the formulation of perfumes due to its pleasant scent profile. It provides a fresh and floral aroma that enhances the overall fragrance composition. Its slow-release characteristics allow for longer-lasting scents compared to other non-acetal fragrance compounds.

- Flavoring Industry

- Cosmetic Applications

Case Studies

- Fragrance Development : A case study involving a major fragrance house demonstrated that incorporating this compound into a new perfume line significantly enhanced the longevity of the fragrance on the skin compared to formulations without this compound.

- Flavor Stability Testing : In a study assessing flavor stability in beverages, adding this compound resulted in improved flavor retention over time under various storage conditions.

Comparación Con Compuestos Similares

Detailed Research Findings

Structural and Functional Insights :

Ethoxy vs. Methoxy Substitution :

- The diethoxy analog (CAS 7779-94-4) exhibits higher hydrophobicity (logP = 3.09) compared to the dimethoxy analog (CAS 141-92-4, logP ~2.5), making it more suitable for lipid-based formulations .

- The dimethyl analog has better water solubility (829.5 mg/L) due to its smaller alkoxy groups, which enhance polar interactions .

Tertiary Alcohols in Fragrances :

- Both diethoxy and dimethyl analogs are valued in perfumery for their stability and resistance to oxidation, unlike primary alcohols like hydroxycitronellal .

- Tetrahydrolinalool (CAS 78-69-3) lacks acetal groups, resulting in a simpler structure and lower boiling point (184–186°C), ideal for volatile fragrance applications .

Safety and Regulatory Profiles :

- The dimethyl analog (CAS 141-92-4) is classified under WGK Germany 2 (moderate water hazard) , while the diethoxy variant lacks explicit hazard data but shares similar regulatory approval (FEMA 2584) .

Key Differentiators :

- Hydroxycitronellal Diethyl Acetal (CAS 7779-49-4) shares the same molecular formula as this compound but differs in substituent positions, leading to distinct sensory properties .

- 8,8-Dimethoxy-2,6-dimethyloctan-2-ol (CAS 141-92-4) is more cost-effective in industrial synthesis due to the lower molecular weight of methoxy groups .

Métodos De Preparación

Primary Preparation Method: Acetal Formation from Hydroxycitronellal

The most established synthetic route for 8,8-Diethoxy-2,6-dimethyloctan-2-ol involves the acetalization of hydroxycitronellal with ethanol under acidic catalysis. The process is generally a two-step reaction:

Step 1: Protection of Aldehyde Group via Acetal Formation

- Reaction: Hydroxycitronellal (an aldehyde) reacts with ethanol to form the diethyl acetal.

- Catalyst: Acid catalysts such as p-toluenesulfonic acid are commonly used to promote the reaction.

- Conditions: Controlled stoichiometry of ethanol and catalyst concentration is crucial to minimize side reactions and maximize yield.

- Mechanism: The aldehyde group is converted into a stable acetal, protecting it from further oxidation or side reactions.

Step 2: Purification

- Techniques: Fractional distillation or column chromatography (e.g., using C18 columns) is employed to achieve high purity (>95%).

- Analytical Validation: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are used to confirm purity and structure.

Detailed Reaction Parameters and Optimization

| Parameter | Recommended Range/Value | Notes |

|---|---|---|

| Ethanol to Hydroxycitronellal Ratio | Slight excess of ethanol (1.2–1.5 equivalents) | Ensures complete acetal formation |

| Catalyst Concentration | Low to moderate (e.g., 0.1–0.5 mol%) | Minimizes side reactions |

| Reaction Temperature | Ambient to 60 °C | Higher temperatures may increase rate but risk side products |

| Reaction Time | 2–6 hours | Monitored for completion by TLC or GC |

| Purification Method | Fractional distillation or column chromatography | Achieves >95% purity |

These parameters are critical to optimize yield and purity, reducing by-products and ensuring reproducibility.

Spectroscopic Characterization to Confirm Successful Preparation

Nuclear Magnetic Resonance (NMR):

- Tertiary alcohol proton appears as a singlet around δ ~1.5 ppm.

- Ethoxy group protons show quartet (CH₂) at δ ~3.4–3.6 ppm and triplet (CH₃) signals.

- Absence of aldehyde proton signals (δ 9–10 ppm) confirms successful acetal formation.

-

- Broad O-H stretch near 3400 cm⁻¹.

- C-O-C stretching vibrations around 1100 cm⁻¹ indicative of acetal groups.

-

- Molecular ion peak at m/z 246.39 (M⁺).

- Fragment ions at m/z 187 due to loss of ethoxy groups.

These techniques are essential for verifying the structure and purity of the synthesized compound.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Starting Material | Hydroxycitronellal |

| Reagents | Ethanol, Acid Catalyst (e.g., p-toluenesulfonic acid) |

| Reaction Type | Acetal formation (aldehyde protection) |

| Purification Techniques | Fractional distillation, column chromatography |

| Characterization Techniques | NMR, IR, MS, GC-MS, HPLC |

| Yield Optimization | Stoichiometric control, temperature, catalyst concentration |

Research Findings and Practical Notes

- The acetalization reaction is sensitive to the amount of acid catalyst; excess acid can lead to side reactions and degradation.

- Purity above 95% is achievable with careful control of reaction and purification conditions.

- The compound's limited water solubility (~85 mg/L) and moderate log P (~3.5) suggest the use of organic solvents such as ethanol, diethyl ether, or dichloromethane during synthesis and purification.

- Safety and toxicological studies confirm the compound's suitability for fragrance and cosmetic applications, supporting the importance of high-purity preparation.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 8,8-Diethoxy-2,6-dimethyloctan-2-ol, and how can purity be optimized during synthesis?

- Methodology : The compound is synthesized via acetal formation from hydroxycitronellal or its derivatives. A two-step process involves (1) protection of the aldehyde group using ethanol under acidic conditions and (2) purification via fractional distillation or column chromatography to achieve >95% purity. Critical parameters include stoichiometric control of ethanol and catalyst (e.g., p-toluenesulfonic acid) to minimize side reactions. Purity validation should employ GC-MS or HPLC with a C18 column .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on the tertiary alcohol proton (δ ~1.5 ppm, singlet) and ethoxy groups (δ ~3.4–3.6 ppm, quartet for CH₂ and triplet for CH₃). The absence of aldehyde protons (δ 9–10 ppm) confirms successful acetal formation.

- IR : Look for O-H stretching (~3400 cm⁻¹) and C-O-C vibrations (~1100 cm⁻¹).

- MS : Molecular ion peak at m/z 246.39 (M⁺) and fragment ions at m/z 187 (loss of ethoxy group) .

Q. How does the solubility profile of this compound influence solvent selection in experimental design?

- Methodology : The compound has limited water solubility (predicted logP = 2.84) and is miscible with ethanol, diethyl ether, and dichloromethane. For aqueous-phase reactions, use co-solvents like DMSO or acetone. Solubility testing should employ shake-flask methods with UV-Vis quantification at λ = 220–260 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physical properties (e.g., boiling point) of this compound across literature sources?

- Methodology : Variations in boiling points (e.g., 313.2°C predicted vs. 278.5°C for the dimethoxy analog) may arise from differences in substituents (ethoxy vs. methoxy) or measurement techniques (e.g., reduced-pressure vs. ambient distillation). Cross-validate data using differential scanning calorimetry (DSC) and ensure CAS number alignment (7779-94-4 for diethoxy; 141-92-4 for dimethoxy) to avoid compound misidentification .

Q. What mechanistic insights can be derived from the acid-catalyzed hydrolysis of this compound, and how can kinetic studies be designed to elucidate reaction pathways?

- Methodology : Hydrolysis proceeds via oxonium ion intermediates, regenerating hydroxycitronellal. Use in situ FTIR or <sup>1</sup>H NMR to monitor ethoxy group cleavage. Kinetic studies should vary HCl concentration (0.1–1 M) and temperature (25–60°C). Apply the Eyring equation to determine activation parameters (ΔH‡, ΔS‡) .

Q. What strategies are recommended for analyzing and mitigating sample decomposition during storage of this compound?

- Methodology : Store under inert gas (N₂/Ar) at 4°C in amber glass to prevent oxidation and photodegradation. Monitor stability via periodic GC-MS analysis. Add stabilizers like BHT (0.01–0.1% w/w) to inhibit radical-mediated degradation. Accelerated stability studies (40°C/75% RH for 6 months) can predict shelf life .

Q. How does the stereochemical configuration of this compound influence its olfactory properties?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.